molecular formula C15H11N3O4S2 B2599240 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324758-69-2

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2599240
CAS No.: 324758-69-2
M. Wt: 361.39
InChI Key: GZPAGKKREVAINE-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrothiophene moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Nitrothiophene Derivatives: Compounds such as 5-nitrothiophene-2-carboxylic acid.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid.

Uniqueness

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability .

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c1-22-11-5-3-2-4-9(11)10-8-23-15(16-10)17-14(19)12-6-7-13(24-12)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPAGKKREVAINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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